molecular formula C8H8N4O2 B1657273 1-methyl-5-nitro-1H-benzimidazol-2-amine CAS No. 5601-09-2

1-methyl-5-nitro-1H-benzimidazol-2-amine

Cat. No. B1657273
CAS RN: 5601-09-2
M. Wt: 192.17
InChI Key: FJGHRHZKVCFJJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzimidazole is a heterocyclic aromatic organic compound . This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and imidazole . It is a white solid that appears in form of tabular crystals . The arguably most adaptable heterocyclic cores are benzimidazoles containing nitrogen in a bicyclic scaffold . Numerous benzimidazole drugs are broadly used in the treatment of numerous diseases, showing promising therapeutic potential .


Synthesis Analysis

The usual synthesis of benzimidazole involves condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .


Molecular Structure Analysis

Benzimidazole is a base . It can also be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .


Chemical Reactions Analysis

Benzimidazole derivatives exert anti-inflammatory effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein and cyclooxygenase . Literature on structure–activity relationship (SAR) and investigations of benzimidazoles highlight that the substituent’s tendency and position on the benzimidazole ring significantly contribute to the anti-inflammatory activity .

Scientific Research Applications

  • Pharmacological Activities

    • Benzimidazoles and their derivatives play a significant role as therapeutic agents .
    • They are used in the treatment of various diseases, including as antiulcer, analgesic, and anthelmintic drugs .
    • The outcomes obtained also vary, but generally, these compounds have been found to be effective in treating the diseases they are designed to target .
  • Organic Chemistry

    • Benzimidazoles are important in organic chemistry, particularly in the synthesis of various pharmacological compounds .
    • They are used in the green synthesis of benzimidazole derivatives .
    • The methods of application involve various synthetic methods, often focusing on eco-friendly processes .
    • The outcomes include the successful synthesis of various pharmacologically active compounds .
  • Antibacterial and Antifungal Activities

    • Some 2-substituted benzimidazole derivatives have been reported for antibacterial action against S. aureus, Staphylococcus epidermidis, K. pneumoniae and E. coli and antifungal activity against C. albicans and A. niger .
    • The outcomes include the successful inhibition of these strains .
  • Inhibition of Enzymes

    • Some benzimidazole derivatives have been found to be potent inhibitors of various enzymes .
    • The outcomes include the successful inhibition of these enzymes .
  • Antidiabetic Activities

    • Some benzimidazole derivatives have been found to have antidiabetic properties .
    • The outcomes include the successful reduction of blood sugar levels .
  • Anticancer Activities

    • Benzimidazole derivatives have been found to have anticancer properties .
    • The outcomes include the successful inhibition of cancer cell growth .
  • Antiviral Activities

    • Benzimidazole derivatives have been found to have antiviral properties .
    • The outcomes include the successful inhibition of viral replication .
  • Anti-inflammatory Activities

    • Benzimidazole derivatives have been found to have anti-inflammatory properties .
    • The outcomes include the successful reduction of inflammation .

Future Directions

Benzimidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This present review summarized some pharmacological activities and various kinds of synthetic routes for imidazole and their derived products .

properties

IUPAC Name

1-methyl-5-nitrobenzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-11-7-3-2-5(12(13)14)4-6(7)10-8(11)9/h2-4H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGHRHZKVCFJJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20663575
Record name 1-Methyl-5-nitro-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-5-nitro-1H-benzimidazol-2-amine

CAS RN

5601-09-2
Record name 1-Methyl-5-nitro-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of N1-methyl-4-nitro-benzene-1,2-diamine (200 mg, 1.20 mmol) in methanol (12 ml) was added cyanogen bromide (190.1 mg, 1.79 mmol). After stirring at room temperature for 16 h, the methanol was removed in vacuo and the resulting solid was stirred with diethyl ether (40 ml) for 5 minutes. The resulting hydrobromide salt of the title compound was filtered and air-dried.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
190.1 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of N1-Methyl-4-nitro-benzene-1,2-diamine (5 g, 30 mmol) in MeOH was added bromide isothiocyanate (4.4 g, 42 mmol) and the mixture was stirred at rt. After 16 h. 6N NaOH solution was added to the reaction mixture until Ph˜10 and MeOH was then removed in vacuo. H2O was added and the solid was filtered and dried to give the title compound as an off white solid (5.2 g, 90%). MS (ESI) m/z=193 [M+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
bromide isothiocyanate
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-5-nitro-1H-benzimidazol-2-amine
Reactant of Route 2
1-methyl-5-nitro-1H-benzimidazol-2-amine
Reactant of Route 3
1-methyl-5-nitro-1H-benzimidazol-2-amine
Reactant of Route 4
Reactant of Route 4
1-methyl-5-nitro-1H-benzimidazol-2-amine
Reactant of Route 5
1-methyl-5-nitro-1H-benzimidazol-2-amine
Reactant of Route 6
Reactant of Route 6
1-methyl-5-nitro-1H-benzimidazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.